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Introduction
AZD7545 is a novel, potent, and selective small-molecule inhibitor of Pyruvate Dehydrogenase

Kinase 2 (PDHK2), a key regulatory enzyme in glucose metabolism. By inhibiting PDHK2,

AZD7545 leads to the activation of the Pyruvate Dehydrogenase Complex (PDC), which plays

a crucial role in the conversion of pyruvate to acetyl-CoA, thereby linking glycolysis to the

tricarboxylic acid (TCA) cycle.[1][2] Initially investigated for the treatment of type 2 diabetes,

AZD7545 has been a valuable tool in preclinical research to understand the therapeutic

potential of modulating cellular metabolism. This technical guide provides a comprehensive

overview of the preclinical pharmacokinetics and pharmacodynamics of AZD7545, presenting

available quantitative data, detailed experimental protocols, and visualizations of key pathways

and workflows.

Pharmacodynamics
The primary pharmacodynamic effect of AZD7545 is the inhibition of PDHK, leading to the

activation of the PDC. This section details the in vitro and in vivo pharmacodynamic properties

of AZD7545.

In Vitro Activity
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AZD7545 has been shown to be a potent inhibitor of PDHK1 and PDHK2. The inhibitory activity

against various PDHK isoforms and its effect on PDH activity in different in vitro systems are

summarized in the table below.

Table 1: In Vitro Inhibitory and Activatory Activity of AZD7545

Parameter Isoform/System Value (nM) Reference(s)

IC₅₀
Recombinant Human

PDHK1
36.8 [3]

Recombinant Human

PDHK2
6.4 [3]

Recombinant Human

PDHK3
600 [4]

Recombinant Human

PDHK4

No inhibition

(>10,000); may

stimulate

[3]

EC₅₀
PDH Activity (in the

presence of PDHK2)
5.2 [2]

Pyruvate Oxidation (in

rat hepatocytes)
105 [2]

In Vivo Efficacy
Preclinical studies in rodent models have demonstrated the in vivo efficacy of AZD7545 in

activating PDH in key metabolic tissues and improving glycemic control in a model of insulin

resistance.

Table 2: In Vivo Pharmacodynamic Effects of AZD7545 in Rats
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Species/Mo
del

Tissue Dose
Effect on
Active PDH

Effect on
Blood
Glucose

Reference(s
)

Wistar Rats Liver
30 mg/kg

(single dose)

Increased

from 24.7%

to 70.3%

Not Reported [2]

Wistar Rats
Skeletal

Muscle

30 mg/kg

(single dose)

Increased

from 21.1%

to 53.3%

Not Reported [2]

Obese

Zucker (fa/fa)

Rats

Skeletal

Muscle

10 mg/kg

(single dose)

Significantly

elevated
Not Reported [2]

Obese

Zucker (fa/fa)

Rats

-

10 mg/kg

(twice daily

for 7 days)

Not Reported

Markedly

improved 24-

h glucose

profile

[2]

Signaling Pathway and Mechanism of Action
AZD7545 exerts its effect by inhibiting PDHK, which in turn prevents the phosphorylation and

inactivation of the PDC. The following diagram illustrates this signaling pathway.
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Mechanism of AZD7545 action on the Pyruvate Dehydrogenase Complex.

Pharmacokinetics
Detailed preclinical pharmacokinetic parameters for AZD7545, such as Cmax, Tmax, AUC,

half-life, clearance, volume of distribution, and oral bioavailability, are not publicly available.

The development of AZD7545 was discontinued, and it is likely that comprehensive

pharmacokinetic studies were not published. However, some qualitative information regarding

its solubility and formulation is available.

Formulation
AZD7545 has low aqueous solubility, which necessitates the use of specific formulations for in

vivo administration.[3] A commonly cited vehicle for preclinical oral gavage studies consists of a

mixture of DMSO, PEG300, Tween-80, and saline.

Table 3: Example In Vivo Formulation for AZD7545

Component Percentage

DMSO 10%

PEG300 40%

Tween-80 5%

Saline 45%

Experimental Protocols
This section provides detailed methodologies for key experiments used in the preclinical

evaluation of AZD7545.

In Vitro PDHK Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of AZD7545 against

purified PDHK isoforms.

Materials:
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Recombinant human PDHK1, PDHK2, PDHK3, and PDHK4

Pyruvate Dehydrogenase (E1) subunit as substrate

E2/E3BP core of the PDC

AZD7545

[γ-³²P]ATP

Kinase assay buffer (e.g., 20 mM potassium phosphate, pH 7.5, 50 mM KCl, 2 mM MgCl₂, 2

mM DTT)

DMSO

Phosphocellulose paper

Scintillation counter

Procedure:

Prepare a reaction mixture containing the PDHK isoform, E1 substrate, and the E2/E3BP

core in the kinase assay buffer.

Prepare serial dilutions of AZD7545 in DMSO and add to the reaction mixture to achieve the

desired final concentrations. The final DMSO concentration should be kept constant across

all wells (e.g., 2%).

Incubate the mixture for a defined period (e.g., 30 minutes) at a controlled temperature (e.g.,

25°C) to allow for inhibitor binding.

Initiate the kinase reaction by adding [γ-³²P]ATP.

Allow the phosphorylation reaction to proceed for a specific time.

Stop the reaction by spotting the mixture onto phosphocellulose paper.

Wash the phosphocellulose paper to remove unincorporated [γ-³²P]ATP.
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Quantify the amount of ³²P incorporated into the E1 substrate using a scintillation counter.

Calculate the percentage of inhibition for each AZD7545 concentration relative to the vehicle

control.

Determine the IC₅₀ value by fitting the concentration-response data to a suitable sigmoidal

dose-response curve.[4]

Pyruvate Dehydrogenase (PDH) Activity Assay in Tissue
Homogenates
Objective: To measure the activity of the PDC in tissue samples from animals treated with

AZD7545.

Materials:

Tissue samples (e.g., liver, skeletal muscle)

Homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 250 mM sucrose, 1 mM EDTA, 1 mM

DTT, with protease and phosphatase inhibitors)

PDH assay buffer

Pyruvate

Cofactors (Thiamine pyrophosphate (TPP), Coenzyme A (CoA), NAD⁺)

Colorimetric probe (e.g., a tetrazolium salt)

Microplate reader

Procedure:

Rapidly excise tissues from euthanized animals and immediately snap-freeze in liquid

nitrogen.

Homogenize the frozen tissue in ice-cold homogenization buffer.
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Centrifuge the homogenate to pellet cellular debris.

Collect the supernatant containing the protein lysate.

Determine the protein concentration of the lysate.

Prepare a master mix containing PDH assay buffer, pyruvate, cofactors, and the colorimetric

probe.

Add a standardized amount of protein from each lysate to the wells of a microplate.

Initiate the reaction by adding the master mix to each well.

Measure the change in absorbance over time at the appropriate wavelength for the

colorimetric probe using a microplate reader in kinetic mode.

Calculate the rate of the reaction (ΔOD/min) from the linear portion of the kinetic curve.

Convert the reaction rate to PDH activity (e.g., in mU/mg of protein) using the extinction

coefficient of the reduced probe.

Compare the PDH activity in samples from AZD7545-treated animals to that of vehicle-

treated controls.[5]

In Vivo Efficacy Study in Obese Zucker Rats
Objective: To evaluate the effect of AZD7545 on blood glucose control in a model of obesity

and insulin resistance.

Animal Model: Male obese Zucker (fa/fa) rats.

Procedure:

Acclimate the animals to the housing conditions for at least one week.

Divide the animals into treatment and vehicle control groups.

Prepare the AZD7545 formulation for oral administration (e.g., as described in Table 3).
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Administer AZD7545 or vehicle to the rats via oral gavage at the specified dose and

frequency (e.g., 10 mg/kg, twice daily).

Monitor blood glucose levels at regular intervals throughout the study period. This can

include fasting blood glucose, postprandial blood glucose, or continuous glucose monitoring.

At the end of the treatment period, animals may be euthanized for tissue collection and

further analysis (e.g., PDH activity assays).

Analyze the blood glucose data to determine the effect of AZD7545 on glycemic control.[2]

Experimental and Logical Workflows
The following diagrams illustrate typical experimental workflows for the preclinical evaluation of

AZD7545.

Start: In Vitro Characterization

PDHK Isoform
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Primary Rat Hepatocyte
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Data Analysis and
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Workflow for the in vitro evaluation of AZD7545.
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Workflow for the in vivo evaluation of AZD7545.

Conclusion
AZD7545 is a potent and selective inhibitor of PDHK2 that has demonstrated clear

pharmacodynamic effects in preclinical models. Its ability to activate the Pyruvate

Dehydrogenase Complex in vitro and in vivo, leading to improved glucose metabolism,

highlights the therapeutic potential of targeting this pathway. While a comprehensive public

record of its pharmacokinetic properties is lacking, the available data on its pharmacodynamics

and the detailed experimental protocols provided in this guide offer a solid foundation for

researchers and drug development professionals interested in the role of PDHK inhibition in
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metabolic diseases. Further investigation into the pharmacokinetics of similar compounds will

be crucial for the successful clinical translation of this therapeutic strategy.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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